molecular formula C4H8N4 B3053310 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- CAS No. 5295-34-1

1H-1,2,4-Triazol-3-amine, N,N-dimethyl-

Cat. No.: B3053310
CAS No.: 5295-34-1
M. Wt: 112.13 g/mol
InChI Key: JFNQRZQLFJSYLO-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazol-3-amine, N,N-dimethyl- is a nitrogen-containing heterocyclic compound. It belongs to the class of triazoles, which are known for their versatile chemical properties and potential biological activities. Triazoles have been extensively studied due to their applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- can be synthesized through various methods. One common approach involves the reaction of hydrazines with formamide under microwave irradiation. This method is efficient and shows excellent functional-group tolerance . Another method involves the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols. This process avoids the use of strong oxidants and transition-metal catalysts .

Industrial Production Methods: Industrial production of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Scientific Research Applications

1H-1,2,4-Triazol-3-amine, N,N-dimethyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- involves its interaction with specific molecular targets. For example, in biological systems, the compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The nitrogen atoms in the triazole ring play a crucial role in these interactions, facilitating the formation of non-covalent bonds with enzymes and receptors .

Comparison with Similar Compounds

1H-1,2,4-Triazol-3-amine, N,N-dimethyl- can be compared with other triazole derivatives, such as:

The uniqueness of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .

Properties

IUPAC Name

N,N-dimethyl-1H-1,2,4-triazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-8(2)4-5-3-6-7-4/h3H,1-2H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNQRZQLFJSYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503151
Record name N,N-Dimethyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5295-34-1
Record name N,N-Dimethyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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